molecular formula C16H20O3 B14385056 1-{2-[(Naphthalen-2-yl)oxy]propoxy}propan-1-ol CAS No. 89360-34-9

1-{2-[(Naphthalen-2-yl)oxy]propoxy}propan-1-ol

Cat. No.: B14385056
CAS No.: 89360-34-9
M. Wt: 260.33 g/mol
InChI Key: MILVCCLJGXLUAB-UHFFFAOYSA-N
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Description

1-{2-[(Naphthalen-2-yl)oxy]propoxy}propan-1-ol is an organic compound that features a naphthalene ring attached to a propoxypropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(Naphthalen-2-yl)oxy]propoxy}propan-1-ol typically involves the reaction of naphthol with an appropriate epoxide under basic conditions. The reaction proceeds through the nucleophilic attack of the naphthol on the epoxide, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-{2-[(Naphthalen-2-yl)oxy]propoxy}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

1-{2-[(Naphthalen-2-yl)oxy]propoxy}propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-{2-[(Naphthalen-2-yl)oxy]propoxy}propan-1-ol exerts its effects involves interactions with specific molecular targets. The naphthalene ring can intercalate with DNA, affecting gene expression and cellular processes. Additionally, the hydroxyl group can form hydrogen bonds with proteins, influencing their structure and function.

Comparison with Similar Compounds

    Propranolol: A beta-blocker with a similar naphthalene structure but different functional groups.

    Naphthol derivatives: Compounds with similar aromatic rings but varying side chains.

Uniqueness: 1-{2-[(Naphthalen-2-yl)oxy]propoxy}propan-1-ol is unique due to its specific combination of a naphthalene ring and a propoxypropanol backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

89360-34-9

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

1-(2-naphthalen-2-yloxypropoxy)propan-1-ol

InChI

InChI=1S/C16H20O3/c1-3-16(17)18-11-12(2)19-15-9-8-13-6-4-5-7-14(13)10-15/h4-10,12,16-17H,3,11H2,1-2H3

InChI Key

MILVCCLJGXLUAB-UHFFFAOYSA-N

Canonical SMILES

CCC(O)OCC(C)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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